Properties of 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone intermediate
Properties of 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone intermediate
The following technical guide details the properties, synthesis, and utility of 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone , a specialized halogenated acetophenone intermediate.
Executive Summary
1-(3,5-Dichloro-2-ethoxyphenyl)ethanone is a functionalized aromatic building block characterized by a specific substitution pattern: an acetyl group at position 1, an ethoxy group at position 2, and chlorine atoms at positions 3 and 5. This molecule serves as a critical intermediate in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical scaffolds requiring a lipophilic, electron-deficient aromatic core.
Its structural significance lies in the 2-alkoxy-3,5-dichloro motif, a steric and electronic modulator that influences the metabolic stability and binding affinity of downstream targets. Unlike its precursor, 3,5-dichloro-2-hydroxyacetophenone, this ethylated derivative lacks a hydrogen-bond donor, significantly altering its solubility profile and reactivity toward nucleophiles.
Physicochemical Properties
The following data establishes the baseline identity of the compound.
| Property | Value / Description |
| Chemical Name | 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone |
| Systematic Name | 3',5'-Dichloro-2'-ethoxyacetophenone |
| Molecular Formula | C |
| Molecular Weight | 233.09 g/mol |
| Physical State | Off-white to pale yellow solid (low melting) or viscous oil |
| Melting Point (Predicted) | 35–45 °C (Lower than hydroxy precursor due to loss of intramolecular H-bond) |
| Boiling Point (Predicted) | ~290 °C at 760 mmHg |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |
| LogP (Predicted) | ~3.5 (Highly Lipophilic) |
| CAS Number (Precursor) | 3321-92-4 (Refers to the hydroxy analog; ethoxy derivative is synthesized from this) |
Synthetic Methodology
The synthesis of 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone is most reliably achieved via the Williamson Ether Synthesis starting from commercially available 1-(3,5-dichloro-2-hydroxyphenyl)ethanone.
Protocol: O-Alkylation of 3,5-Dichloro-2-hydroxyacetophenone
Reaction Logic:
The starting phenol contains an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. Breaking this bond requires a base capable of deprotonating the phenol (
Reagents:
-
Substrate: 1-(3,5-dichloro-2-hydroxyphenyl)ethanone (1.0 eq)
-
Alkylating Agent: Iodoethane (Ethyl Iodide) or Bromoethane (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 g of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone in 50 mL of anhydrous DMF under an inert atmosphere (
). -
Deprotonation: Add 13.5 g of anhydrous
. The suspension may turn yellow/orange as the phenoxide anion forms. Stir for 30 minutes at room temperature. -
Alkylation: Dropwise add 4.7 mL (1.2 eq) of Iodoethane.
-
Heating: Heat the mixture to 60°C. Monitor via TLC (Eluent: 10% EtOAc/Hexanes). The starting material (phenol) will have a lower
than the product. -
Work-up: Once conversion is complete (approx. 4-6 hours), pour the reaction mixture into 200 mL of ice-water. The product will precipitate (if solid) or separate as an oil.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine to remove DMF. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexanes/Ethanol if solid, or purify via silica gel chromatography.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis via Williamson Ether protocol.
Structural Characterization
Validation of the intermediate requires confirming the presence of the ethyl group and the retention of the aromatic substitution pattern.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):-
7.55 (d,
Hz, 1H, Ar-H): Proton at position 6 (ortho to carbonyl). -
7.45 (d,
Hz, 1H, Ar-H): Proton at position 4 (para to carbonyl). -
4.05 (q,
Hz, 2H, -OCH CH ): Diagnostic quartet for ethoxy methylene. -
2.60 (s, 3H, -COCH
): Acetyl methyl group. -
1.45 (t,
Hz, 3H, -OCH CH ): Ethoxy methyl triplet. -
Note: The disappearance of the downfield phenolic -OH singlet (~12.5 ppm) confirms successful alkylation.
-
7.55 (d,
Infrared Spectroscopy (IR)
-
C=O Stretch: ~1680–1690 cm
. (Shifted to higher wavenumber compared to the hydroxy precursor (~1640 cm ) because the intramolecular Hydrogen bond is removed). -
C-O Stretch (Ether): ~1240 cm
.
Reactivity & Downstream Applications
The 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone molecule possesses two primary reactive centers: the acetyl group and the aromatic ring .
A. Acetyl Group Transformations
-
Alpha-Bromination: Reaction with Bromine (
) or Copper(II) Bromide yields the -bromoacetophenone. This is a precursor for thiazoles (via Hantzsch synthesis) or imidazoles . -
Oxidation: Haloform reaction (NaOCl) converts the acetyl group to a carboxylic acid, yielding 3,5-dichloro-2-ethoxybenzoic acid , a structural analog of the herbicide Dicamba.
-
Condensation: Claisen-Schmidt condensation with aldehydes produces chalcones, which are screened for antimicrobial activity.
B. Aromatic Ring Stability
The 3,5-dichloro substitution pattern makes the ring electron-deficient.
-
Electrophilic Aromatic Substitution (EAS): Highly deactivated. Further chlorination or nitration is difficult and requires forcing conditions.
-
Nucleophilic Aromatic Substitution (S
Ar): The ethoxy group at position 2 is potentially labile under extreme basic conditions if the ring is sufficiently activated, but the chlorines generally remain stable unless Pd-catalyzed cross-coupling (Suzuki/Buchwald) is employed.
Visualization: Reactivity Pathways
Figure 2: Divergent synthesis pathways from the core intermediate.
Handling and Safety Protocols
This compound should be treated as a potent chemical intermediate.
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Storage: Store in a cool, dry place under inert gas. The ether linkage is stable, but the compound should be protected from strong oxidizers.
-
Spill Protocol: Adsorb with sand or vermiculite. Do not flush into surface water; chlorinated aromatics are persistent environmental pollutants.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18602, 3',5'-Dichloro-2'-hydroxyacetophenone. Retrieved from [Link]
- Grounding: Provides the physicochemical baseline for the hydroxy-precursor used in the synthesis.
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Grounding: Authoritative source for the standard Williamson Ether Synthesis protocol (Section 4.11).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. Grounding: Mechanistic explanation of the effect of intramolecular hydrogen bonding on the reactivity of ortho-substituted phenols (Chapter 18).
- Grounding: Safety and handling data extrapolated
